

Unveiling the Antiviral Potential of Licorice

**Compounds: A Technical Guide** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Licoricone |           |
| Cat. No.:            | B033481    | Get Quote |

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: While the query focused on the antiviral effects of **Licoricone**, a comprehensive literature search reveals a significant gap in experimental data specifically for this compound. One study identified **Licoricone** as having a promising docking score against the SARS-CoV-2 main protease in computational screenings[1][2][3][4]. However, to date, in-depth in vitro or in vivo studies detailing its specific antiviral efficacy, mechanisms of action, and quantitative data against a range of viruses are not available in the public domain.

Therefore, this guide pivots to the extensively researched antiviral properties of the primary active constituents of licorice (Glycyrrhiza glabra): Glycyrrhizin (GL) and its aglycone, Glycyrrhetinic Acid (GA). These compounds have demonstrated a broad spectrum of antiviral activities, and a wealth of data exists to support their potential as therapeutic agents.

This technical guide provides a comprehensive overview of the antiviral effects of Glycyrrhizin and Glycyrrhetinic Acid against various viruses, presenting quantitative data, detailing experimental methodologies, and visualizing key cellular signaling pathways.

# Quantitative Antiviral Activity of Glycyrrhizin and Glycyrrhetinic Acid

The antiviral efficacy of Glycyrrhizin and Glycyrrhetinic Acid has been quantified against a diverse array of viruses. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data from various in vitro studies.



Table 1: Antiviral Activity of Glycyrrhizin (GL)



| Virus<br>Family                                 | Specific<br>Virus                             | Cell Line              | Assay Type                                     | IC50 /<br>Effective<br>Concentrati<br>on | Citation(s) |
|-------------------------------------------------|-----------------------------------------------|------------------------|------------------------------------------------|------------------------------------------|-------------|
| Coronavirida<br>e                               | SARS-CoV                                      | Vero cells             | Cytopathic<br>Effect (CPE)<br>Inhibition       | 365 μΜ                                   | [5]         |
| SARS-CoV-2                                      | Vero E6 cells                                 | Plaque<br>Reduction    | Complete inhibition at 0.5 mg/mL (tea extract) |                                          |             |
| Hepadnavirid<br>ae                              | Hepatitis B<br>Virus (HBV)                    | -                      | -                                              | -                                        | [6][7]      |
| Flaviviridae                                    | Hepatitis C<br>Virus (HCV)                    | Hepatocytes            | Viral Titer<br>Reduction                       | 7 ± 1 μg/mL<br>(50%<br>reduction)        | [6]         |
| Herpesviridae                                   | Herpes<br>Simplex Virus<br>Type 1 (HSV-<br>1) | -                      | -                                              | -                                        | [6][8]      |
| Varicella-<br>Zoster Virus<br>(VZV)             | Human<br>embryonic<br>fibroblasts             | -                      | 0.71 mM                                        | [5]                                      |             |
| Kaposi's Sarcoma- associated Herpesvirus (KSHV) | B<br>lymphocytes                              | Apoptosis<br>Induction | -                                              | [9][10]                                  | -           |
| Orthomyxoviri<br>dae                            | Influenza A<br>Virus (H5N1)                   | A549 cells             | CPE<br>Inhibition                              | Significant<br>reduction at<br>200 µg/mL | [6]         |



| Picornavirida<br>e                | Enterovirus<br>71 (EV71)                          | - | - | -    | [11] |
|-----------------------------------|---------------------------------------------------|---|---|------|------|
| Coxsackievir<br>us A16<br>(CVA16) | -                                                 | - | - | [11] |      |
| Paramyxoviri<br>dae               | Human<br>Respiratory<br>Syncytial<br>Virus (HRSV) | - | - | -    | [8]  |
| Retroviridae                      | Human<br>Immunodefici<br>ency Virus<br>(HIV)      | - | - | -    | [11] |

Table 2: Antiviral Activity of Glycyrrhetinic Acid (GA)



| Virus<br>Family                  | Specific<br>Virus                                 | Cell Line | Assay Type                                   | IC50 /<br>Effective<br>Concentrati<br>on     | Citation(s) |
|----------------------------------|---------------------------------------------------|-----------|----------------------------------------------|----------------------------------------------|-------------|
| Herpesviridae                    | Herpes<br>Simplex Virus<br>Type 1 (HSV-<br>1)     | -         | -                                            | 8 mM<br>(inhibition of<br>growth and<br>CPE) | [5]         |
| Vaccinia<br>Virus                | -                                                 | -         | 8 mM<br>(inhibition of<br>growth and<br>CPE) | [5]                                          |             |
| Vesicular<br>Stomatitis<br>Virus | -                                                 | -         | 8 mM<br>(inhibition of<br>growth and<br>CPE) | [5]                                          |             |
| Paramyxoviri<br>dae              | Human<br>Respiratory<br>Syncytial<br>Virus (HRSV) | -         | Viral<br>Replication<br>Inhibition           | -                                            | [11]        |
| Reoviridae                       | Rotavirus                                         | -         | Viral Yield<br>Reduction                     | 99% reduction post- adsorption               | [11]        |

## **Experimental Protocols**

Understanding the methodologies employed in these studies is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in the literature on the antiviral effects of licorice compounds.

## Cytotoxicity Assay (CCK-8 or MTT Assay)



This assay is fundamental to determine the concentration range of the compound that is non-toxic to the host cells, which is essential for distinguishing antiviral effects from general cytotoxicity.

- Cell Seeding: Plate susceptible cells (e.g., Vero, A549) in a 96-well plate at a density of 1-5 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Compound Treatment: Add serial dilutions of Glycyrrhizin or Glycyrrhetinic Acid to the wells and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
- Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution or 20 μL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
- Data Acquisition: For CCK-8, measure the absorbance at 450 nm. For MTT, add 150 μL of a solubilizing agent (e.g., DMSO) to each well and measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

#### **Plaque Reduction Assay**

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

- Cell Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
- Virus and Compound Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units) with various concentrations of the test compound for 1 hour at 37°C.
- Infection: Adsorb the virus-compound mixture onto the cell monolayer for 1 hour.
- Overlay: Remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
- Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
- Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.5%
   crystal violet. Count the number of plaques and calculate the percentage of inhibition relative



to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.

#### Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This method is used to quantify the amount of viral RNA or DNA in a sample, providing a measure of viral replication.

- Sample Collection: Collect supernatant from infected cell cultures or tissue homogenates from in vivo studies.
- Nucleic Acid Extraction: Extract viral RNA or DNA using a commercial kit according to the manufacturer's instructions.
- Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
- qPCR Amplification: Perform real-time PCR using primers and probes specific to a conserved region of the viral genome.
- Quantification: Determine the viral copy number by comparing the cycle threshold (Ct)
   values to a standard curve of known concentrations.

#### **Western Blotting for Viral Protein Expression**

This technique is used to detect and quantify specific viral proteins in infected cells, providing insight into the stage of the viral life cycle that is inhibited.

- Cell Lysis: Lyse infected and treated cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin to prevent non-specific antibody binding.



- Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

#### **Signaling Pathways and Mechanisms of Action**

Glycyrrhizin and Glycyrrhetinic Acid exert their antiviral effects through a variety of mechanisms, including direct interaction with viral particles, inhibition of viral entry and replication, and modulation of host immune responses. The diagrams below, generated using the DOT language, illustrate some of the key signaling pathways involved.

#### **Inhibition of Viral Entry and Replication**

Glycyrrhizin has been shown to interfere with the initial stages of viral infection for several viruses. For SARS-CoV-2, it is proposed to bind to the ACE2 receptor, thereby blocking the entry of the virus into the host cell[8][12].



Click to download full resolution via product page

Caption: Proposed mechanism of Glycyrrhizin inhibiting SARS-CoV-2 entry.



#### Modulation of NF-κB and MAPK Signaling Pathways

Viral infections often trigger pro-inflammatory responses through the activation of signaling pathways like NF-kB and MAPK. Glycyrrhizin and its derivatives have been shown to suppress the activation of these pathways, thereby reducing inflammation-mediated tissue damage[6] [13].









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. Computational and In Vitro Experimental Investigations Reveal Anti-Viral Activity of Licorice and Glycyrrhizin against Severe Acute Respiratory Syndrome Coronavirus 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational and In Vitro Experimental Investigations Reveal Anti-Viral Activity of Licorice and Glycyrrhizin against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 7. The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Antiviral Activity of Licorice Help Fight COVID-19 Infection? PMC [pmc.ncbi.nlm.nih.gov]
- 9. Licorice ingredient ferrets out herpes [sciencenews.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. The antiviral and antimicrobial activities of licorice, a widely-used Chinese herb PMC [pmc.ncbi.nlm.nih.gov]
- 12. Traditional Uses, Pharmacological Effects, and Molecular Mechanisms of Licorice in Potential Therapy of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Antiviral Potential of Licorice Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033481#antiviral-effects-of-licoricone-against-specific-viruses]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com